![molecular formula C15H15N3O B13189822 2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile](/img/structure/B13189822.png)
2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile is an organic compound with the molecular formula C15H15N3O It is a derivative of benzonitrile, featuring a pyridine ring and a methoxyethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyridine and 2-methoxyethylamine.
Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is employed to couple 4-bromopyridine with a boronic acid derivative of benzonitrile.
Amination: The resulting intermediate is then subjected to nucleophilic substitution with 2-methoxyethylamine to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production would require efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Introduction of various functional groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile involves its interaction with specific molecular targets. The amino group and pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound shares a similar benzonitrile core but features additional pyridine rings.
2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile Derivatives: Various derivatives with different substituents on the aromatic ring or amino group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development.
Eigenschaften
Molekularformel |
C15H15N3O |
|---|---|
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
2-(2-methoxyethylamino)-5-pyridin-4-ylbenzonitrile |
InChI |
InChI=1S/C15H15N3O/c1-19-9-8-18-15-3-2-13(10-14(15)11-16)12-4-6-17-7-5-12/h2-7,10,18H,8-9H2,1H3 |
InChI-Schlüssel |
BGCMBWPFMHCMAO-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC1=C(C=C(C=C1)C2=CC=NC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


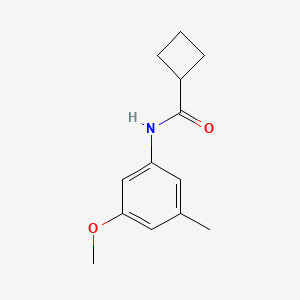


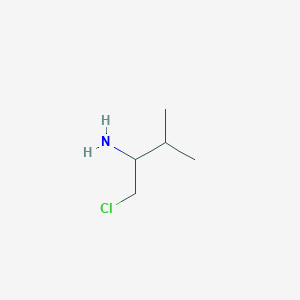

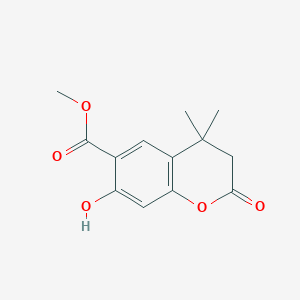
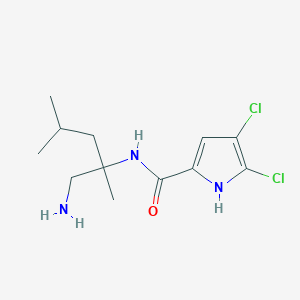
![Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13189767.png)

![4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine](/img/structure/B13189777.png)
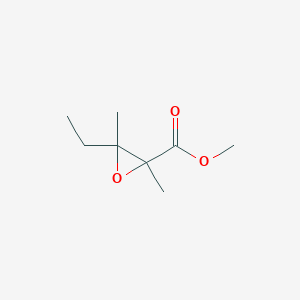
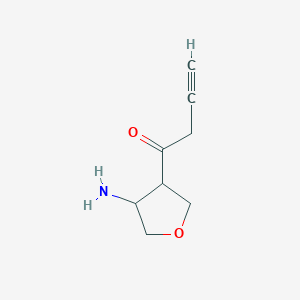
![(2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13189802.png)

